Cas no 124655-17-0 (Boc-D-tert-leucine)

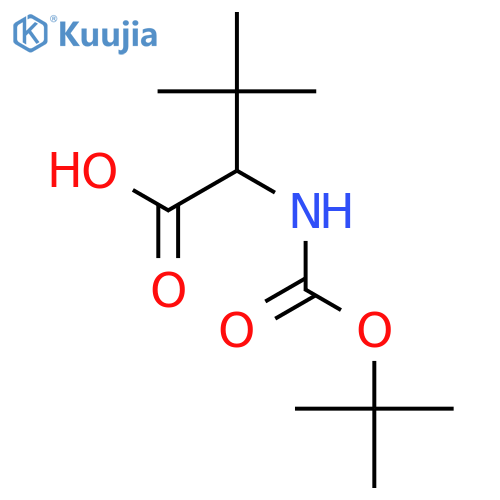

Boc-D-tert-leucine structure

商品名:Boc-D-tert-leucine

Boc-D-tert-leucine 化学的及び物理的性質

名前と識別子

-

- N-(tert-Butoxycarbonyl)-D-tert-leucine

- (R)-N-(tert-Butoxycarbonyl)-tert-leucine

- N-Boc-D-tert-leucine

- (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

- 2-{[(tert-Butoxycarbonyl)amino]methyl}-3,3-dimethylbutanoic acid

- BOC-D-ALPHA-T-BUTYLGLYCINE

- Boc-d-tert-leucine

- Boc-D-Tle-OH

- Boc-tBu-D-Gly-OH

- (R)-2-(Boc-amino)-3,3-dimethylbutyric Acid

- (R)-2-(N-t-butoxycarbonylamino)-3,3-dimethylbutanoic acid

- (R)-2-(tert-Butoxycarbonylamino)-3,3-dimethylbutyric Acid

- (R)-2-tert-butoxycarbonylamino-3,3-dimethylbutyric acid

- (R)-Boc-tert-leucine

- (R)-N-<(1,1-dimethylethoxy)carbonyl>-tert-leucine

- boc-d-ter

- N-{[(1,1-dimethylethyl)oxy]carbonyl}-3-methyl-D-valine

- Boc-D-t-Leu

- BOC-D-(TBU)GLY-OH

- BOC-D-T-BUTYLGLYCINE

- N-ALPHA-T-BOC-D-T-LEUCINE

- Boc-D-α-tert-butyl-Gly-OH

- BOC-D-ALPHA-T-BUTYL-GLY-OH

- HY-I0377

- SCHEMBL83699

- N-ALPHA-T-BUTYLOXYCARBONYL-D-T-LEUCINE

- Q-102760

- GS-6444

- 124655-17-0

- DTXSID40426487

- Boc-D-alpha-t-butylglycine, AldrichCPR

- (2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- EN300-127899

- (2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid;N-Boc-D-tert-leucine

- D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-

- N-Boc-D-tert-butylglycine

- AM808134

- AC-24091

- B3995

- (R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid

- CS-W019690

- N-(tert-butoxycarbonyl)-3-methyl-D-valine

- (R)-N-Boc-2-amino-3,3-dimethylbutyric acid

- LRFZIPCTFBPFLX-ZETCQYMHSA-N

- AKOS016842367

- A805271

- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid

- MFCD00065575

- (R)-2-TERT-BUTOXYCARBONYLAMINO-3,3-DIMETHYL-BUTYRIC ACID

- N-FORMYL-L-LEUCINE

- DB-005540

- (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-dimethylbutanoic acid

- Boc-D-tert-leucine

-

- MDL: MFCD00065575

- インチ: InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1

- InChIKey: LRFZIPCTFBPFLX-ZETCQYMHSA-N

- ほほえんだ: CC(C)(C)[C@@H](NC(OC(C)(C)C)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 231.14700

- どういたいしつりょう: 231.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: White to Yellow Solid

- ゆうかいてん: 117.0 to 122.0 deg-C

- PSA: 75.63000

- LogP: 2.40130

- ひせんこうど: +4.2° (c=1, acetic acid)

Boc-D-tert-leucine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

Boc-D-tert-leucine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127899-5.0g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |

124655-17-0 | 95% | 5.0g |

$106.0 | 2023-02-15 | |

| Enamine | EN300-127899-0.25g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |

124655-17-0 | 95% | 0.25g |

$19.0 | 2023-02-15 | |

| Enamine | EN300-127899-50.0g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid |

124655-17-0 | 95% | 50.0g |

$597.0 | 2023-02-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62473-250mg |

N-Boc-D-tert-leucine, 95% |

124655-17-0 | 95% | 250mg |

¥647.00 | 2023-05-08 | |

| eNovation Chemicals LLC | D508568-1g |

(R)-2-((tert-Butoxycarbonyl)aMino)-3,3-diMethylbutanoic acid |

124655-17-0 | 97% | 1g |

$200 | 2024-05-24 | |

| MedChemExpress | HY-I0377-500mg |

Boc-D-tert-leucine |

124655-17-0 | 500mg |

¥500 | 2023-08-31 | ||

| eNovation Chemicals LLC | D917137-10g |

N-Boc-D-tert-leucine |

124655-17-0 | 95% | 10g |

$130 | 2023-05-11 | |

| abcr | AB258733-1g |

N-alpha-t-Butyloxycarbonyl-D-t-leucine, 95% (Boc-D-Tle-OH); . |

124655-17-0 | 95% | 1g |

€74.20 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8142-25G |

(2R)-2-(tert-butoxycarbonylamino)-3,3-dimethyl-butanoic acid |

124655-17-0 | 97% | 25g |

¥990.00 | 2023-05-03 | |

| AAPPTec | UBL221-5g |

Boc-D-Tle-OH |

124655-17-0 | 5g |

$245.00 | 2024-07-20 |

Boc-D-tert-leucine 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:124655-17-0)BOC-D-ALPHA-T-BUTYLGLYCINE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:124655-17-0)Boc-D-tert-leucine

清らかである:99%/99%

はかる:25g/100g

価格 ($):294.0/1176.0